4-Bromo-1-(isopropylthio)-2-nitrobenzene
Description
Structural Context and Significance of Halogenated Nitroaryl Thioethers
Halogenated nitroaryl thioethers represent a class of organic compounds characterized by a benzene (B151609) ring bearing a halogen atom, a nitro group, and a thioether linkage. The significance of this structural motif lies in the synergistic interplay between these functional groups, which dictates the molecule's reactivity and potential applications.
Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions relative to the nitro group.
Halogen Atom: The halogen (in this case, bromine) is an electronegative atom that also acts as a good leaving group in SNAr reactions. Its position on the ring relative to the nitro group is crucial for determining which reactions are feasible.
Thioether Group: The thioether linkage (-S-R), specifically an isopropylthio group in this case, introduces a sulfur atom which can be further functionalized. For instance, it can be oxidized to form sulfoxides and sulfones, which have applications in medicinal chemistry and materials science.
The combination of these groups in a single molecule, as seen in 4-Bromo-1-(isopropylthio)-2-nitrobenzene, creates a platform for diverse chemical transformations. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes the compound susceptible to nucleophilic attack, while the bromo and isopropylthio groups offer sites for further synthetic elaboration.
Position within Advanced Organic Synthesis and Chemical Transformations
In the landscape of advanced organic synthesis, this compound is valued as a multifunctional intermediate. Its utility stems from the ability to selectively modify each of its functional groups, allowing for a stepwise and controlled construction of target molecules.
A plausible and common method for the synthesis of aryl thioethers involves the nucleophilic substitution reaction between an alkyl halide and a thiol. nih.gov This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism where a deprotonated thiol (a thiolate) acts as a potent nucleophile. masterorganicchemistry.com
The synthesis of this compound itself can be envisioned through a nucleophilic aromatic substitution (SNAr) pathway. A suitable starting material would be a di-halogenated nitrobenzene (B124822), such as 1,4-dibromo-2-nitrobenzene. The nitro group strongly activates the halogen atom at the para position (position 4) for substitution. Reaction with an isopropylthiolate nucleophile (generated by deprotonating propane-2-thiol with a base) would lead to the displacement of one of the bromine atoms to form the desired thioether. The chlorine atom in a compound like 2-Bromo-1-chloro-4-nitrobenzene is also susceptible to replacement by a nucleophile due to the activating effect of the para-nitro group. stackexchange.com
Once synthesized, the compound serves as a versatile precursor. For example:
The nitro group can be reduced to an amine (-NH₂), which is a key functional group for forming amides, sulfonamides, and for use in diazotization reactions.
The bromine atom can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
The thioether can be oxidized to a sulfoxide (B87167) or a sulfone, modulating the electronic properties of the molecule and often imparting biological activity.
This strategic positioning of reactive sites allows chemists to use this compound as a linchpin in multi-step synthetic sequences, providing access to complex pharmaceuticals, agrochemicals, and functional materials.
Interactive Data Tables
Table 1: Physicochemical Properties of a Structurally Related Compound (2-Bromo-1-isopropyl-4-nitrobenzene)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO₂ | echemi.comchemicalbook.com |
| Molecular Weight | 244.09 g/mol | echemi.comchemicalbook.com |
| Boiling Point | 155-160 °C (at 15 Torr) | echemi.com |
| Density | 1.456 g/cm³ (Predicted) | echemi.com |
| Flash Point | 131.8 °C | echemi.com |
| Appearance | Yellow Oil | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO2S |
|---|---|
Molecular Weight |
276.15 g/mol |
IUPAC Name |
4-bromo-2-nitro-1-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrNO2S/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 |
InChI Key |
HNMSIYOPCQHUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Iii. Reaction Mechanisms and Pathways of 4 Bromo 1 Isopropylthio 2 Nitrobenzene Scaffolds
Electrophilic Aromatic Substitution Regiochemistry and Mechanism
While the electron-deficient nature of the 4-Bromo-1-(isopropylthio)-2-nitrobenzene ring makes it generally unreactive towards electrophiles, substitution can be forced under harsh conditions. libretexts.org The regiochemical outcome of such a reaction is determined by the combined directing effects of the three substituents already present on the ring.
The directing influence of a substituent stems from a combination of its inductive and resonance effects, which affect the stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the reaction. lkouniv.ac.in
Table 2: Directing Effects of Substituents on the this compound Ring
| Substituent | Position | Classification | Directing Effect |
|---|---|---|---|
| -S-iPr (Isopropylthio) | C1 | Activating | Ortho, Para |
| -NO₂ (Nitro) | C2 | Deactivating | Meta |
| -Br (Bromo) | C4 | Deactivating | Ortho, Para |
Isopropylthio Group (-S-iPr): As a thioether, this group is an ortho, para-director and activates the ring towards electrophilic attack. The sulfur atom's lone pairs can donate electron density to the ring via resonance, stabilizing the cationic charge in the ortho and para transition states.
Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. libretexts.orglibretexts.org Through both strong inductive and resonance effects, it withdraws electron density from the ring, destabilizing the cationic intermediate. The destabilization is most pronounced when the positive charge is on the carbon adjacent to the nitro group (ortho or para attack), making meta attack the least disfavored pathway. libretexts.org
Bromo Group (-Br): Halogens are a unique class, acting as deactivators via their strong inductive effect but directing ortho, para due to the ability of their lone pairs to stabilize the adjacent positive charge through resonance. libretexts.orglibretexts.org
For this compound, the available positions for substitution are C3, C5, and C6. The combined directing effects point towards a specific outcome:
The activating isopropylthio group at C1 directs towards its ortho (C6, C2-occupied) and para (C4-occupied) positions. It therefore strongly favors substitution at C6 .
The deactivating nitro group at C2 directs towards its meta positions (C4-occupied and C6). It therefore also favors substitution at C6 .
The deactivating bromo group at C4 directs towards its ortho positions (C3 and C5).
There is a clear consensus between the powerful activating thioether group and the deactivating nitro group, both directing an incoming electrophile to the C6 position. The directing effect of the bromo group to C3 and C5 is likely to be overcome. Therefore, the regiochemistry of electrophilic aromatic substitution on this scaffold is predicted to yield the C6-substituted product as the major isomer.
Elucidation of Catalytic Reaction Mechanisms in C-S Coupling
The carbon-bromine bond in this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, particularly for the formation of new carbon-sulfur (C-S) bonds. These reactions are invaluable for synthesizing diaryl and alkyl-aryl thioethers. Palladium and copper are the most common catalysts for this transformation. researchgate.net
The general catalytic cycle for a palladium-catalyzed C-S coupling with a thiol (R-SH) involves three key steps: youtube.com
Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl-bromide bond of the substrate to form a palladium(II) intermediate, Ar-Pd(II)-Br. youtube.com
Thiolate Coordination/Ligand Exchange: The thiol is deprotonated by a base to form a thiolate anion (RS⁻), which then displaces the bromide on the palladium complex.
Reductive Elimination: The aryl and thiolate groups on the palladium center couple and are eliminated, forming the final thioether product (Ar-S-R) and regenerating the active palladium(0) catalyst, allowing the cycle to continue. youtube.com
Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides an alternative pathway. researchgate.net While the mechanism is more debated than its palladium counterpart, it is generally accepted to involve a Cu(I) species. A plausible mechanism involves the formation of a copper(I) thiolate (Cu-SR), which then reacts with the aryl bromide. This may proceed through an oxidative addition-reductive elimination pathway involving a Cu(I)/Cu(III) cycle or via other proposed mechanisms. researchgate.net
Table 3: Common Catalytic Systems for C-S Coupling of Aryl Bromides
| Catalyst System | Typical Ligand | Base | Solvent |
|---|---|---|---|
| Palladium-based | Phosphine ligands (e.g., Xantphos, dppf) | K₂CO₃, Cs₂CO₃, NaOtBu | Toluene, Dioxane |
These catalytic methods allow for the selective functionalization of the C-Br bond in this compound, enabling the synthesis of more complex sulfur-containing aromatic compounds.
Iv. Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Isopropylthio 2 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships. For 4-Bromo-1-(isopropylthio)-2-nitrobenzene, one would expect to observe signals corresponding to the aromatic protons and the protons of the isopropyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the sulfur atom. The aromatic protons would likely appear as a complex splitting pattern in the downfield region of the spectrum. The isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups, with their integration values in a 1:6 ratio.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Isopropyl-CH | Downfield-shifted septet | sept | ~7 Hz |
| Isopropyl-CH₃ | Upfield-shifted doublet | d | ~7 Hz |
| Aromatic-H | Downfield region | Multiplet (m) | Various |
| Aromatic-H | Downfield region | Multiplet (m) | Various |
| Aromatic-H | Downfield region | Multiplet (m) | Various |
(Note: This table is predictive and requires experimental verification.)
¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the six carbons of the benzene (B151609) ring and the two different carbons of the isopropyl group. The chemical shifts would provide evidence for the substitution pattern on the aromatic ring, with carbons attached to the bromine, sulfur, and nitro groups showing characteristic shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Isopropyl-CH | ~35-45 |
| Isopropyl-CH₃ | ~20-25 |
| Aromatic C-S | ~130-140 |
| Aromatic C-NO₂ | ~145-155 |
| Aromatic C-Br | ~115-125 |
| Aromatic C-H | ~120-135 |
| Aromatic C-H | ~120-135 |
| Aromatic C-H | ~120-135 |
(Note: This table is predictive and requires experimental verification.)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure. The presence of bromine would be easily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
HRMS would provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₉H₁₀BrNO₂S). This technique is crucial for confirming the identity of a newly synthesized or isolated compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-S bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
|---|---|---|
| Nitro (NO₂) Asymmetric Stretch | ~1530-1560 | Strong |
| Nitro (NO₂) Symmetric Stretch | ~1345-1365 | Strong |
| Aromatic C-H Stretch | ~3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | ~2850-3000 | Medium |
| Aromatic C=C Bending | ~690-900 | Strong |
| C-S Stretch | ~600-800 | Weak to Medium |
(Note: This table is predictive and requires experimental verification.)
V. Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Isopropylthio 2 Nitrobenzene
Density Functional Theory (DFT) Studies for Molecular Structure and Energetics
No published Density Functional Theory (DFT) studies were found for 4-Bromo-1-(isopropylthio)-2-nitrobenzene. Therefore, data on its geometry optimization, conformational analysis, electronic structure, and vibrational spectroscopy from this theoretical framework are not available.
Geometry Optimization and Conformational Analysis
There are no specific studies on the geometry optimization or conformational analysis of this compound.
Electronic Structure Analysis (HOMO-LUMO Orbital Contributions)
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their contributions to the electronic structure of this compound is not present in the surveyed literature.
Vibrational Spectroscopy Prediction and Assignment
No theoretical predictions or assignments of the vibrational spectra (such as IR or Raman) for this compound have been published.
Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations
There are no available theoretical studies predicting the reactivity and selectivity of this compound in chemical transformations.
Quantum Chemical Modeling of Reaction Pathways
No quantum chemical models detailing the reaction pathways of this compound have been reported in the scientific literature.
Vi. Synthetic Utility and Chemical Transformations of 4 Bromo 1 Isopropylthio 2 Nitrobenzene As a Building Block
Derivatization through Halogen-Metal Exchange and Cross-Coupling Reactions
The carbon-bromine bond in 4-Bromo-1-(isopropylthio)-2-nitrobenzene is a key site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through halogen-metal exchange reactions and various palladium-catalyzed cross-coupling reactions.
Halogen-Metal Exchange: The aryl bromide can be converted into a more reactive organometallic intermediate through a halogen-metal exchange reaction. wikipedia.org This process typically involves treating the compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. nih.govtcnj.edu The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the 4-position. This method is fundamental for creating intermediates that are not directly accessible through other means. ias.ac.in
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have become indispensable in modern organic synthesis. thieme-connect.de The aryl bromide moiety of this compound makes it an excellent substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds and is known for its tolerance of a broad range of functional groups. nih.gov
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org The reaction is versatile, tolerates various functionalities, and has been used extensively in the synthesis of complex molecules. organic-chemistry.orgpsu.edunih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net The Sonogashira coupling is the most common method for synthesizing arylalkynes. researchgate.net
Below is a table summarizing the potential cross-coupling reactions for this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 4-Aryl/Vinyl-1-(isopropylthio)-2-nitrobenzene |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Aryl/Vinyl/Alkyl-1-(isopropylthio)-2-nitrobenzene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Amine Base | 4-Alkynyl-1-(isopropylthio)-2-nitrobenzene |
Chemical Modifications of the Nitro Group
The nitro group is a strong electron-withdrawing group that can be transformed into a variety of other functionalities, most notably an amino group. This transformation is crucial as it introduces a nucleophilic site and a versatile synthetic handle for further elaboration, such as in the construction of heterocyclic rings. researchgate.netresearchgate.net
Reduction to an Amino Group: The reduction of the nitro group to a primary amine is one of the most synthetically important reactions for this class of compounds. This conversion fundamentally alters the electronic properties of the benzene (B151609) ring, transforming the substituent from strongly deactivating to strongly activating. A variety of reagents can accomplish this transformation, with the choice of method depending on the presence of other sensitive functional groups.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. It is often a clean and high-yielding reaction.
Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like hydrazine, ammonium (B1175870) formate, or cyclohexene (B86901) with a catalyst (e.g., Pd/C).
The product of this reduction, 4-bromo-2-(isopropylthio)aniline , is a key intermediate for synthesizing molecules such as substituted benzothiazines. google.com
Transformations of the Thioether Linkage
The isopropylthioether linkage offers another site for chemical modification, primarily through oxidation. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the steric and electronic properties of the substituent, which can be useful in modulating the biological activity or physical properties of a target molecule.
Oxidation to Sulfoxide: Selective oxidation of the thioether to a sulfoxide (4-Bromo-1-(isopropylsulfinyl)-2-nitrobenzene) can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this purpose include sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂).
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone (4-Bromo-1-(isopropylsulfonyl)-2-nitrobenzene). Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) are often used for this transformation. The resulting sulfonyl group is a very strong electron-withdrawing group.
| Transformation | Reagent (Typical) | Product |
| Thioether to Sulfoxide | 1 eq. H₂O₂ or NaIO₄ | 4-Bromo-1-(isopropylsulfinyl)-2-nitrobenzene |
| Thioether to Sulfone | Excess H₂O₂ or m-CPBA | 4-Bromo-1-(isopropylsulfonyl)-2-nitrobenzene |
Role in the Synthesis of Diverse Organic Scaffolds and Heterocyclic Systems
By leveraging the distinct reactivity of its three functional groups, this compound serves as a strategic starting material for a variety of complex molecular architectures. The sequential modification of these groups allows for the controlled introduction of substituents and the construction of elaborate scaffolds.
For instance, a synthetic pathway could begin with a Sonogashira or Suzuki coupling at the bromine position to install a desired carbon framework. Subsequently, the nitro group can be reduced to an amine. This newly formed aniline (B41778) derivative is a classic precursor for a multitude of heterocyclic systems. The amino group, along with the adjacent thioether, can participate in cyclization reactions to form sulfur-containing heterocycles like benzothiazoles or benzothiazines, which are common motifs in medicinally relevant compounds. nih.gov The ability to perform these transformations makes this compound a valuable building block for generating libraries of compounds for drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for 4-Bromo-1-(isopropylthio)-2-nitrobenzene, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) using 4-bromo-2-nitrobenzene derivatives and isopropylthiol. Key parameters include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing transition states .
- Base Optimization : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol, promoting nucleophilicity .
- Temperature Control : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor via TLC (Rf ~0.4 in 3:1 hexane:EtOAc).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions. The isopropylthio group shows a triplet for CH₃ (δ ~1.3 ppm) and a septet for the CH (δ ~3.5 ppm) .
- IR Spectroscopy : Confirm nitro (N=O stretch ~1520 cm⁻¹) and C-S (700–600 cm⁻¹) groups.
- X-Ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking, weak H-bonds). Use SHELXL for refinement, noting deviations <0.05 Å for planar structures .
Q. How does the isopropylthio group influence the compound’s reactivity in further functionalization?
- Methodological Answer : The thioether group acts as an electron-donating substituent via resonance, directing electrophilic substitution to the para position relative to the nitro group. For example:
- Nitration : Requires controlled HNO₃/H₂SO₄ conditions to avoid over-nitration.
- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to introduce amines at the bromine site .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?
- Methodological Answer :
- Data Validation : Cross-check experimental bond lengths (from SHELXL-refined structures) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >0.02 Å suggest lattice strain or dynamic effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts from nitro groups) contributing to packing anomalies .
Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily reduce the nitro group to NH₂ to prevent Pd catalyst poisoning.
- Ligand Screening : Bulky ligands (e.g., SPhos) improve selectivity by sterically shielding the thioether .
- Solvent Optimization : Use toluene/water biphasic systems to enhance aryl boronic acid solubility and reduce homocoupling .
Q. How does this compound’s electronic structure support applications in organic electronics (e.g., OLEDs)?
- Methodological Answer :
- HOMO-LUMO Analysis : The nitro group lowers LUMO energy (~-2.1 eV via DFT), enhancing electron-transport properties.
- Charge-Transport Studies : Fabricate thin films via spin-coating and measure mobility using space-charge-limited current (SCLC) models. Compare with 4,4'-dibromo-2,2'-dinitrobiphenyl derivatives (hole mobility ~10⁻⁴ cm²/V·s) .
Q. What mechanistic insights explain unexpected byproducts in its photodegradation studies?
- Methodological Answer :
- LC-MS Monitoring : Identify nitro-to-nitrito rearrangement products under UV light.
- Radical Trapping : Add TEMPO to quench thiyl radicals, suppressing C–S bond cleavage .
- Computational Modeling : Simulate excited-state pathways (TD-DFT) to predict degradation intermediates .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary significantly across literature reports?
- Methodological Answer :
- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., aromatic protons differ by ~0.2 ppm).
- Dynamic Effects : Rotameric equilibria of the isopropylthio group broaden signals at room temperature. Use low-temperature NMR (-40°C) to resolve splitting .
Q. How to reconcile conflicting reports on its biological activity (e.g., antimicrobial vs. inert)?
- Methodological Answer :
- Assay Conditions : Check bacterial strains (Gram+ vs. Gram-) and nitroreductase activity, which activates prodrugs.
- Metabolite Screening : Use LC-HRMS to detect reduced intermediates (e.g., amine derivatives) responsible for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
